N1,N1'-((1S,2R,4S)-4-(Dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(N2-(5-chloropyridin-2-YL)oxalamide)
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Overview
Description
N1,N1’-((1S,2R,4S)-4-(Dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(N2-(5-chloropyridin-2-YL)oxalamide) is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with dimethylcarbamoyl groups and linked to oxalamide groups bearing chloropyridinyl moieties. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-((1S,2R,4S)-4-(Dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(N2-(5-chloropyridin-2-YL)oxalamide) typically involves multiple steps:
Formation of the cyclohexane core: The cyclohexane ring is synthesized through a series of cyclization reactions, often starting from simple alkenes or dienes.
Introduction of dimethylcarbamoyl groups: Dimethylcarbamoyl chloride is reacted with the cyclohexane core under basic conditions to introduce the dimethylcarbamoyl groups.
Attachment of oxalamide groups: The oxalamide groups are introduced through a condensation reaction between oxalic acid derivatives and amines.
Incorporation of chloropyridinyl moieties: The final step involves the coupling of chloropyridinyl groups to the oxalamide functionalities using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N1,N1’-((1S,2R,4S)-4-(Dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(N2-(5-chloropyridin-2-YL)oxalamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N1,N1’-((1S,2R,4S)-4-(Dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(N2-(5-chloropyridin-2-YL)oxalamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1,N1’-((1S,2R,4S)-4-(Dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(N2-(5-chloropyridin-2-YL)oxalamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1,N1’-((1S,2R,4S)-4-(Dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(N2-(5-bromopyridin-2-YL)oxalamide): Similar structure with bromopyridinyl groups instead of chloropyridinyl groups.
N1,N1’-((1S,2R,4S)-4-(Dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(N2-(5-methylpyridin-2-YL)oxalamide): Similar structure with methylpyridinyl groups instead of chloropyridinyl groups.
Uniqueness
N1,N1’-((1S,2R,4S)-4-(Dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(N2-(5-chloropyridin-2-YL)oxalamide) is unique due to the presence of chloropyridinyl groups, which can impart distinct chemical and biological properties. These properties may include enhanced binding affinity to certain targets and improved stability under specific conditions.
Properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-4-(dimethylcarbamoyl)cyclohexyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2N7O5/c1-32(2)23(37)12-3-6-15(28-19(33)21(35)30-17-7-4-13(24)10-26-17)16(9-12)29-20(34)22(36)31-18-8-5-14(25)11-27-18/h4-5,7-8,10-12,15-16H,3,6,9H2,1-2H3,(H,28,33)(H,29,34)(H,26,30,35)(H,27,31,36)/t12-,15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMSEMAYKRRLDL-VBNZEHGJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC(C(C1)NC(=O)C(=O)NC2=NC=C(C=C2)Cl)NC(=O)C(=O)NC3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C(=O)NC2=NC=C(C=C2)Cl)NC(=O)C(=O)NC3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N7O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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